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Compound of Interest

Compound Name: 1-Methyl-4-(2-nitrovinyl)benzene

Cat. No.: B1217067

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR)
spectroscopic data for (E)-1-Methyl-4-(2-nitrovinyl)benzene, a compound of interest in
organic synthesis and drug development. The following sections detail the experimental
protocols for acquiring NMR spectra and present a comprehensive summary of the reported *H
and 3C NMR data.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of (E)-1-Methyl-4-(2-nitrovinyl)benzene is heavily reliant on NMR
spectroscopy. The data presented below has been compiled from various studies, providing a
clear picture of the chemical environment of each proton and carbon atom in the molecule.

'H NMR Spectral Data

The proton NMR spectrum of (E)-1-Methyl-4-(2-nitrovinyl)benzene is characterized by distinct
signals corresponding to the aromatic, vinylic, and methyl protons. The data obtained in two
common deuterated solvents, chloroform (CDCIz) and dimethyl sulfoxide (DMSO-ds), are
summarized below.

Table 1: *H NMR Data for (E)-1-Methyl-4-(2-nitrovinyl)benzene
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Chemical Coupling

Shift (3) Multiplicity Constant Integration Assignment  Solvent
(ppm) (J) (Hz)

7.99 d 13.6 1H Vinylic H CDCls
7.57 d 13.6 1H Vinylic H CDCls
7.45 d 8.1 2H Aromatic H CDCls
7.27 d 8.1 2H Aromatic H CDCls
241 s 3H Methyl H CDCls
8.17 d 13.6 1H Vinylic H DMSO-ds
8.08 d 13.6 1H Vinylic H DMSO-ds
7.74 d 8.0 2H Aromatic H DMSO-de
7.29 d 8.0 2H Aromatic H DMSO-de
2.36 S 3H Methyl H DMSO-ds

Data sourced from multiple references.[1][2]

3C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The
following table summarizes the chemical shifts for each carbon atom in (E)-1-Methyl-4-(2-
nitrovinyl)benzene, as reported in DMSO-ds.[2]

Table 2: 3C NMR Data for (E)-1-Methyl-4-(2-nitrovinyl)benzene in DMSO-de
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Chemical Shift (8) (ppm) Assighment
139.8 Vinylic =CH
137.7 Vinylic =CH
130.32 2 x Aromatic CH
130.28 2 x Aromatic CH
128.0 Aromatic Cipso
21.6 Methyl CHs

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of NMR spectra, based

on standard laboratory practices.[3]

Sample Preparation

» Dissolution: Weigh approximately 5-10 mg of the solid (E)-1-Methyl-4-(2-

nitrovinyl)benzene.

e Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds) in a clean, dry vial.

o Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

o Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing

the chemical shifts (6 0.00 ppm).

NMR Data Acquisition

 Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz

instrument.[1][3]

e Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent,

and the magnetic field homogeneity is optimized through shimming.
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e 1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected range of proton chemical shifts, and a relaxation delay
to allow for full magnetization recovery between pulses.

e 13C NMR Acquisition: The carbon spectrum is typically acquired with complete proton
decoupling to simplify the spectrum to singlets for each unique carbon atom. A larger number
of scans is generally required for 13C NMR due to the lower natural abundance of the 13C
isotope.

» Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation. This is followed by phase correction, baseline correction, and integration of
the signals. The chemical shifts are referenced to the internal standard (TMS).

Workflow for Spectroscopic Characterization

The logical flow from sample preparation to final data analysis in NMR spectroscopy is a critical
aspect of structural elucidation. The following diagram illustrates this general workflow.
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Caption: General workflow for NMR spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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